molecular formula CHBr3 B1266658 Bromoform-d CAS No. 2909-52-6

Bromoform-d

Cat. No.: B1266658
CAS No.: 2909-52-6
M. Wt: 253.74 g/mol
InChI Key: DIKBFYAXUHHXCS-MICDWDOJSA-N
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Description

Bromoform-d, also known as tribromomethane, is a colorless, nonflammable, volatile liquid with a strong odor. It is a member of the class of brominated hydrocarbons known as halomethanes. This compound is used in a variety of industrial and scientific applications, including as a reagent in organic synthesis, as a solvent for organic compounds, and as a disinfectant. In addition, it has been used as a laboratory reagent for a variety of biochemical and physiological studies.

Scientific Research Applications

Ozone Layer Interaction

Bromoform is a significant precursor of atmospheric reactive bromine species that are involved in ozone depletion in both the troposphere and stratosphere. Its production is often linked to phytoplankton containing the enzyme bromoperoxidase. The emissions of bromoform in the open ocean are vital because they contribute to the transfer of tracers into higher altitudes in the atmosphere, particularly into the ozone layer (Stemmler, Hense, & Quack, 2014).

Atmospheric Chemistry

Bromoform is the largest single source of atmospheric organic bromine, contributing to the source of reactive halogens in the troposphere and lower stratosphere. The sea-to-air flux of bromoform, originating mainly from macroalgal and planktonic sources, is crucial for atmospheric bromoform levels. This flux is spatially and temporally variable, with tropical, subtropical, and shelf waters identified as significant source regions (Quack & Wallace, 2003).

Tracer for Water Masses

Bromoform, a chlorination byproduct in cooling water of power plants and industrial complexes, serves as a potential tracer of coastal water masses. Its distribution in seawater is utilized to monitor the movement of cooling water from facilities such as nuclear power plants, owing to its conservative behavior in the cooling water, low natural background in seawater, and ease of analytical detection (Yang, 2001).

Oceanic Distributions

In the ocean, bromoform's distribution is related to factors like mixed layer depth and salinity. Its presence in the surface ocean is due to algae release, making it an interesting subject for studying biogenic feedback in a changing climate. The variability in the sea-air flux of bromoform is of significant interest for atmospheric chemists, although it remains poorly characterized (Palmer & Reason, 2009).

Environmental Monitoring

Bromoform's presence in the environment, particularly in water bodies, is monitored for various purposes. For instance, its concentration in swimming pool water has been determined using solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), which is relevant for environmental health and safety considerations (Hardee, Long, & Otts, 2002).

Model Studies

Model studies have been conducted to understand bromoform's behavior in the ocean and its impact on the atmosphere. These studies include simulations of bromoform cycling in the ocean, emissions into the atmosphere, and its interaction with atmospheric chemistry, providing insights into the global and regional dynamics of bromoform (Hense & Quack, 2008).

Safety and Hazards

Bromoform-d can be hazardous. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The substance may be hazardous to the environment, and special attention should be given to aquatic organisms .

Future Directions

The red seaweed Asparagopsis is rich in bromoform (CHBr3) which effectively inhibits the production of methane in ruminants . Ongoing global research is investigating the potential to utilize Asparagopsis as a feed additive to mitigate livestock methane emissions . The effects of sample storage conditions and freeze-drying of seaweed were investigated, with results highlighting the need for controlled seaweed handling with implications for downstream processing into a potential commercial feed additive .

Biochemical Analysis

Biochemical Properties

Bromoform-d plays a significant role in biochemical reactions, particularly in the context of halogenation processes. It interacts with haloperoxidase enzymes, which catalyze the conversion of halide anions to hypohalous acids using hydrogen peroxide as an oxidant . These hypohalous acids then react with hydrocarbon substrates to produce halogenated compounds such as this compound. The interaction between this compound and haloperoxidase enzymes is crucial for the biosynthesis of halogenated natural products in marine macroalgae .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and subsequent cellular damage . Additionally, this compound can modulate the activity of certain enzymes and proteins involved in cellular metabolism, thereby impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with haloperoxidase enzymes, which facilitate the halogenation of hydrocarbon substrates. This compound binds to the active site of these enzymes, where it undergoes a series of chemical reactions to produce halogenated compounds . This process involves the formation of hypohalous acids, which act as electrophilic agents to halogenate the hydrocarbon substrates . The binding interactions between this compound and haloperoxidase enzymes are essential for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of oxidative stress and enzyme activity . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including oxidative stress, enzyme inhibition, and cellular damage . Understanding the dosage effects of this compound is crucial for determining its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to halogenation processes. It interacts with haloperoxidase enzymes, which catalyze the formation of hypohalous acids from halide anions and hydrogen peroxide . These hypohalous acids then react with hydrocarbon substrates to produce halogenated compounds such as this compound . The metabolic pathways involving this compound are essential for the biosynthesis of halogenated natural products in marine macroalgae .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . Understanding the transport and distribution of this compound is important for elucidating its role in cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

Properties

IUPAC Name

tribromo(deuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CHBr3/c2-1(3)4/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBFYAXUHHXCS-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00951689
Record name Tribromo(~2~H)methane
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Molecular Weight

253.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Bromoform-d
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CAS No.

2909-52-6
Record name Bromoform-d
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Record name Tribromo(2H)methane
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Record name Tribromo(~2~H)methane
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